Cas no 573-44-4 (Liriodendrin)
Liriodendrin structure
Product Name:Liriodendrin
Numéro CAS:573-44-4
Le MF:C34H46O18
Mégawatts:742.718252658844
CID:376245
PubChem ID:21603207
Update Time:2025-04-19
Liriodendrin Propriétés chimiques et physiques
Nom et identifiant
-
- Liriodendrin
- LogP
- Syringaresinol di-O-glucoside
- [ "Syringaresinol di-O-glucoside" ]
- CS-0024047
- .BETA.-D-GLUCOPYRANOSIDE, ((1S,3AR,4S,6AR)-TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS(2,6-DIMETHOXY-4,1-PHENYLENE) BIS-
- .BETA.-D-GLUCOPYRANOSIDE, (TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS(2,6-DIMETHOXY-4,1-PHENYLENE) BIS-, (1S-(1.ALPHA.,3A.ALPHA.,4.ALPHA.,6A.ALPHA.))-
- HY-N3377
- BDBM50480326
- ((1S,3AR,4S,6AR)-TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS(2,6-DIMETHOXY-4,1-PHENYLENE) BIS-.BETA.-D-GLUCOPYRANOSIDE
- (+)-SYRINGARESINOL-DI-.BETA.-D-GLUCOPYRANOSIDE
- Acanthoside D
- CHEMBL445823
- AKOS040760524
- FS-10033
- MEGxp0_000893
- 573-44-4
- SCHEMBL5081926
- (2S,3R,4S,5S,6R)-2-(4-(6-(3,5-DIMETHOXY-4-((2S,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL)OXYPHENYL)-1,3,3A,4,6,6A-HEXAHYDROFURO(3,4-C)FURAN-3-YL)-2,6-DIMETHOXYPHENOXY)-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL
- (+)-SYRINGARESINOL 4,4'-DI-O-.BETA.-D-GLUCOPYRANOSIDE
- [(1s,3ar,4s,6ar)-tetrahydro-1h,3h-furo[3,4-c]furan-1,4-diyl]bis(2,6-dimethoxy-4,1-phenylene) bis-beta-d-glucopyranoside
- (2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- Eleutheroside E; Acanthoside D
- (+)-Syringaresinol di-O-beta-glucopyranoside
- Eleutheroside E
- 3,3′,5,5′-Tetra-Me ether, di-O-β-D-glucopyranoside
- Liriodendrin,1S-(1alpha,3aalpha,4alpha,6aalpha)-isomer
- DTXCID60283059
- beta-D-Glucopyranoside, (tetrahydro-1H,3H-furo(3,4-c)furan-1,4-diyl)bis(2,6-dimethoxy-4,1-phenylene)bis-
- (+)-SYRINGARESINOL 4,4'-DI-O-BETA-D-GLUCOPYRANOSIDE
- BETA-D-GLUCOPYRANOSIDE, ((1S,3AR,4S,6AR)-TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS(2,6-DIMETHOXY-4,1-PHENYLENE) BIS-
- DTXSID80331965
- (2S,3R,4S,5S,6R)-2-(4-((3S,3aR,6S,6aR)-6-(3,5-dimethoxy-4-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro(3,4-c)furan-3-yl)-2,6-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
- [[(3S)-3aalpha,4,6,6aalpha-Tetrahydro-1H,3H-furo[3,4-c]furan]-3alpha,6alpha-diyl]bis(2,6-dimethoxy-4,1-phenylene)bis(beta-D-glucopyranoside)
- GLXC-18087
- (+)-SYRINGARESINOL-DI-BETA-D-GLUCOPYRANOSIDE
- Liriodendrin, 1R-(1alpha,3aalpha,4alpha,6aalpha)-isomer
- BETA-D-GLUCOPYRANOSIDE, (TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS(2,6-DIMETHOXY-4,1-PHENYLENE) BIS-, (1S-(1ALPHA,3AALPHA,4ALPHA,6AALPHA))-
- DA-65006
- (2S,3R,4S,5S,6R)-2-[4-[6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- ((1S,3AR,4S,6AR)-TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS(2,6-DIMETHOXY-4,1-PHENYLENE) BIS-BETA-D-GLUCOPYRANOSIDE
-
- Piscine à noyau: 1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15-,16-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,33-,34-/m0/s1
- La clé Inchi: FFDULTAFAQRACT-XKBSQSBASA-N
- Sourire: O1C[C@@H]2[C@@H](C3C=C(C(=C(C=3)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](CO)O3)O)O)O)OC)OC[C@@H]2[C@H]1C1C=C(C(=C(C=1)OC)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)OC
Propriétés calculées
- Qualité précise: 742.26800
- Masse isotopique unique: 1098.363891
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 16
- Nombre de récepteurs de liaison hydrogène: 30
- Comptage des atomes lourds: 76
- Nombre de liaisons rotatives: 18
- Complexité: 1670
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 20
- Nombre non défini de stéréocentres atomiques: 4
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 453
- Le xlogp3: -1.4
Propriétés expérimentales
- Couleur / forme: Powder
- Dense: 1.621
- Point d'ébullition: 1261.2°Cat760mmHg
- Point d'éclair: 716.6°C
- Indice de réfraction: 1.65
- Le PSA: 254.14000
- Le LogP: -1.84640
- Pression de vapeur: 0.0±0.3 mmHg at 25°C
Liriodendrin Informations de sécurité
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:?20°C
Liriodendrin PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1874-1 mg |
Liriodendrin |
573-44-4 | 1mg |
¥2353.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L21420-5mg |
Liriodendrin |
573-44-4 | 5mg |
¥4640.0 | 2021-09-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00181-1MG |
Liriodendrin |
573-44-4 | ≥85% (LC/MS-ELSD) | 1MG |
¥3982.54 | 2022-02-22 | |
| TargetMol Chemicals | TN1874-1 mg |
Liriodendrin |
573-44-4 | 98% | 1mg |
¥ 4,637 | 2023-07-11 | |
| TargetMol Chemicals | TN1874-1mg |
Liriodendrin |
573-44-4 | 1mg |
¥ 4637 | 2024-07-20 | ||
| Aaron | AR00EHJZ-1mg |
[[(3S)-3aα,4,6,6aα-Tetrahydro-1H,3H-furo[3,4-c]furan]-3α,6α-diyl]bis(2,6-dimethoxy-4,1-phenylene)bis(β-D-glucopyranoside) |
573-44-4 | 85% | 1mg |
$229.00 | 2025-02-12 | |
| Aaron | AR00EHJZ-5mg |
[[(3S)-3aα,4,6,6aα-Tetrahydro-1H,3H-furo[3,4-c]furan]-3α,6α-diyl]bis(2,6-dimethoxy-4,1-phenylene)bis(β-D-glucopyranoside) |
573-44-4 | 85% | 5mg |
$737.00 | 2025-02-12 | |
| 1PlusChem | 1P00EHBN-1mg |
[[(3S)-3aα,4,6,6aα-Tetrahydro-1H,3H-furo[3,4-c]furan]-3α,6α-diyl]bis(2,6-dimethoxy-4,1-phenylene)bis(β-D-glucopyranoside) |
573-44-4 | 85% | 1mg |
$220.00 | 2023-12-16 | |
| 1PlusChem | 1P00EHBN-5mg |
[[(3S)-3aα,4,6,6aα-Tetrahydro-1H,3H-furo[3,4-c]furan]-3α,6α-diyl]bis(2,6-dimethoxy-4,1-phenylene)bis(β-D-glucopyranoside) |
573-44-4 | 98% | 5mg |
$690.00 | 2023-12-16 | |
| A2B Chem LLC | AG74835-1mg |
Liriodendrin |
573-44-4 | 85% | 1mg |
$444.00 | 2024-04-19 |
Liriodendrin Littérature connexe
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
573-44-4 (Liriodendrin) Produits connexes
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- 66791-77-3(Syringaresinol diglucoside)
- 63902-38-5(Pinoresinol diglucoside)
- 39432-56-9(Eleutheroside E)
- 69251-96-3(Pinoresinol 4-O-β-D-glucopyranoside)
- 487-41-2(Phillyrin)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
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